(1S)-1-(2-Furyl)butylamine
Description
Structure
3D Structure
Properties
CAS No. |
151670-70-1 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
(1S)-1-(furan-2-yl)butan-1-amine |
InChI |
InChI=1S/C8H13NO/c1-2-4-7(9)8-5-3-6-10-8/h3,5-7H,2,4,9H2,1H3/t7-/m0/s1 |
InChI Key |
UNNGDZIQTSGWFG-ZETCQYMHSA-N |
Isomeric SMILES |
CCC[C@@H](C1=CC=CO1)N |
Canonical SMILES |
CCCC(C1=CC=CO1)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Enantiomerically Pure 1s 1 2 Furyl Butylamine
Enantioselective Catalytic Synthesis
Enantioselective catalysis offers the most elegant and atom-economical route to chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. acs.org This approach avoids the use of stoichiometric chiral reagents and often simplifies purification processes. For the synthesis of (1S)-1-(2-Furyl)butylamine, methods including transition metal catalysis, organocatalysis, and biocatalysis have shown significant potential.
Asymmetric Hydrogenation of Precursor Imines/Enamines
Asymmetric hydrogenation is a powerful and widely used strategy for the synthesis of chiral amines from their corresponding prochiral imines or enamines. acs.org This method is prized for its high atom economy, generating the desired product by the addition of hydrogen gas with minimal waste. acs.org The key to success lies in the design of a chiral catalyst, typically a transition metal complex, that can effectively differentiate between the two enantiotopic faces of the substrate.
In transition metal-catalyzed asymmetric hydrogenation, the chirality of the final product is dictated by a chiral ligand coordinated to the metal center (commonly Iridium, Rhodium, or Ruthenium). acs.orgnih.gov These ligands create a defined three-dimensional chiral pocket around the metal's active site. When the precursor imine, such as 1-(2-furyl)butan-1-imine, coordinates to the metal, the ligand's steric and electronic properties force the substrate to adopt a specific orientation. researchgate.net This preferential binding conformation ensures that the hydride transfer from the metal to the imine's C=N bond occurs selectively on one face, leading to the formation of one enantiomer in excess. snnu.edu.cn
The efficiency of an asymmetric hydrogenation catalyst is highly dependent on both the structure of the chiral ligand and the substrate. Research has demonstrated that even minor changes to the ligand backbone or the substituents on the imine can significantly impact the enantiomeric excess (ee) and yield of the chiral amine product. acs.org
For the synthesis of furan-containing chiral amines, iridium-based catalysts have shown notable success. For example, the hydrogenation of N-alkyl α-aryl furan-containing imines using an Ir/(S,S)-f-Binaphane catalyst has been reported to produce various chiral amines with up to 90% ee. acs.org The steric bulk of the substituent on the imine nitrogen was found to be a critical factor, with larger alkyl groups leading to a decrease in enantioselectivity. acs.org This highlights the delicate interplay between the catalyst's chiral environment and the substrate's structure. The table below illustrates the performance of different catalytic systems in the asymmetric hydrogenation of imines, showcasing the importance of matching the ligand, metal, and substrate.
| Catalyst/Ligand | Substrate Type | Product | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| Ir/(S,S)-f-Binaphane | N-Alkyl α-Furyl Imine | Chiral Furyl Amine | Not Specified | Up to 90 |
| Pd/C4-TunePhos/Brønsted Acid | Exocyclic N-Aryl Imine | Enantioenriched Cyclic Amine | Not Specified | 86-95 |
| Ir/SimplePHOX | Acetophenone N-Phenyl Imine | N-Phenyl-1-phenylethylamine | Not Specified | 96 |
| Rh/Electron-Donating Phosphine (B1218219) | α-Primary Amino Ketone | Chiral 1,2-Amino Alcohol | Good | Good |
Organocatalytic Enantioselective Transformations
Organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, complementing metal catalysis and biocatalysis. chim.itmdpi.com This field uses small, chiral organic molecules to catalyze enantioselective transformations, offering the advantage of being metal-free, generally less sensitive to air and moisture, and often more environmentally benign. mdpi.com
For the synthesis of chiral amines, a common organocatalytic strategy is the reductive amination of a ketone. A chiral organocatalyst, such as a derivative of a cinchona alkaloid or proline, can activate the ketone and amine, facilitating a cascade reaction. rsc.org For instance, the reaction of a ketone with an amine in the presence of a chiral phosphoric acid (a Brønsted acid catalyst) can form a chiral iminium ion intermediate, which is then reduced stereoselectively. Another approach involves the conjugate addition of amines to α,β-unsaturated compounds, where a bifunctional organocatalyst, such as a thiourea-based molecule, can activate both the nucleophile and the electrophile through hydrogen bonding to control the stereochemical outcome. mdpi.comnih.gov While specific examples for this compound are not prominently documented, the general applicability of these methods, such as the Michael addition of nucleophiles to nitroolefins catalyzed by sugar-derived thioureas, suggests their potential in accessing this target with high enantioselectivity (up to 99% ee for related products). mdpi.com
Biocatalytic Approaches to Chiral Amine Synthesis
Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations, often under mild, aqueous conditions. nih.govunito.it For chiral amine synthesis, ω-transaminases (ω-TAs) and imine reductases (IREDs) are particularly valuable. nih.govnih.gov
Transaminases catalyze the transfer of an amino group from an amino donor (like isopropylamine) to a prochiral ketone acceptor, such as 1-(2-furyl)butan-1-one. nih.gov This single-step conversion is highly attractive for its efficiency and sustainability. Recent studies have identified robust transaminases, such as one from Shimia marina (SMTA), that exhibit high activity and broad substrate specificity towards furan-based aldehydes and ketones. nih.gov By selecting either an (R)- or (S)-selective transaminase, both enantiomers of the target amine can be synthesized with very high enantiomeric excess, often exceeding 99% ee. nih.gov
The table below presents findings from the biocatalytic amination of various furan-based substrates, demonstrating the high efficiency and selectivity of this approach.
| Enzyme | Substrate | Amino Donor | Conversion (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| Transaminase (SMTA) | Furan (B31954) aldehydes (e.g., HMF, DFF) | Isopropylamine | >99 | Not Specified |
| (R)-selective Amine Transaminase (Aspergillus terreus) | Racemic Propargylic Alcohols (via ketone intermediate) | Internal | 70-99 (Yield) | >99 |
| (S)-selective Amine Transaminase (Chromobacterium violaceum) | Racemic Propargylic Alcohols (via ketone intermediate) | Internal | 70-99 (Yield) | >99 |
Diastereoselective Synthesis Utilizing Chiral Auxiliaries
An alternative to enantioselective catalysis is the use of a chiral auxiliary. williams.edu This classical strategy involves covalently attaching a chiral molecule (the auxiliary) to the prochiral substrate. The inherent stereochemistry of the auxiliary then directs a subsequent reaction to occur diastereoselectively, creating a new stereocenter with a specific configuration relative to the auxiliary. osi.lv Finally, the auxiliary is cleaved to release the desired enantiomerically enriched product.
A widely used method in this category is the Ellman sulfinamide chemistry. osi.lvcas.cn Optically pure tert-butanesulfinamide can be condensed with an aldehyde, such as 2-furaldehyde, to form a chiral N-tert-butanesulfinyl imine. This imine is a versatile intermediate. The sulfinyl group acts as a powerful chiral directing group, controlling the facial selectivity of nucleophilic additions to the C=N bond. cas.cn For the synthesis of this compound, the addition of a propyl nucleophile (e.g., propylmagnesium bromide) to the (R)-N-tert-butanesulfinyl imine derived from 2-furaldehyde would proceed with high diastereoselectivity. The bulky tert-butyl group effectively shields one face of the imine, directing the nucleophile to the opposite side. Subsequent acidic cleavage of the sulfinamide auxiliary reveals the final primary amine with high enantiomeric purity. osi.lvcas.cn Similarly, chiral boronates have been used as auxiliaries on furan rings to direct diastereoselective additions to aldehyde functionalities, which can then be converted to the desired amine. nih.gov These methods are robust and predictable, making them valuable tools in asymmetric synthesis. williams.edu
Condensation and Nucleophilic Addition Strategies
A primary route to chiral amines involves the condensation of a carbonyl compound with an amine, followed by the asymmetric reduction of the resulting imine or enamine. d-nb.infoacs.org For the synthesis of this compound, this would typically involve the reaction of 2-acetylfuran (B1664036) with a chiral amine or ammonia (B1221849) equivalent, followed by a stereoselective reduction.
One established strategy is the use of chiral auxiliaries. For instance, a chiral amine like (S)-α-methylbenzylamine can be condensed with a ketone to form a chiral imine. Subsequent nucleophilic addition of an organometallic reagent, such as a Grignard or organolithium reagent, proceeds with diastereoselectivity controlled by the chiral auxiliary. nih.gov The auxiliary can then be cleaved to yield the desired enantiomerically enriched primary amine. orgosolver.com
Another powerful approach is the catalytic asymmetric reduction of imines. Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium, complexed with chiral ligands, have proven highly effective in the enantioselective hydrogenation of imines and enamides. acs.orgacs.org For example, iridium complexes with chiral phosphine ligands have been successfully employed for the asymmetric hydrogenation of N-aryl imines, achieving high enantioselectivities. acs.org The general mechanism for metal-catalyzed imine hydrogenation involves the coordination of the imine to the chiral metal complex, followed by the stereoselective transfer of hydrogen to the C=N double bond. acs.org
Table 1: Examples of Catalytic Asymmetric Reductive Amination
| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) |
| Ir/(S,S)-f-Binaphane | N-alkyl α-aryl furan-containing imines | Chiral N-alkyl aryl alanines | Up to 90% acs.org |
| Rhodium/TangPhos | N-PMP-protected α-imino esters | Chiral α-aryl glycines | High acs.org |
| Iridium/Ferrocenylphosphine-phosphoramidite | α-Imino esters | Chiral α-aryl glycines | Good to excellent acs.org |
| Nickel/BenzP* | N-aryl imino esters | Chiral α-aryl glycines | Up to 98% acs.org |
This table presents illustrative examples of catalyst systems and their effectiveness in asymmetric reductive amination, a key strategy for synthesizing chiral amines.
Auxiliary Cleavage and Recycling Protocols
A crucial step in synthesis strategies that employ chiral auxiliaries is the efficient cleavage of the auxiliary from the desired product and, ideally, its recovery for reuse to enhance process economy. d-nb.info Common methods for cleaving the auxiliary from the newly formed chiral amine include hydrogenolysis, often using a catalyst like palladium on carbon (Pd/C). nih.gov This method is advantageous as it is typically clean and high-yielding.
For example, after the diastereoselective addition of a nucleophile to an imine derived from (S)-α-methylbenzylamine, the resulting chiral secondary amine can be subjected to hydrogenolysis. The benzyl (B1604629) group of the auxiliary is cleaved, yielding the desired primary amine and toluene (B28343) as a byproduct, from which the starting auxiliary can potentially be regenerated.
Chiral Resolution Techniques for Racemic Mixtures
Diastereomeric Salt Crystallization with Chiral Acids/Bases
One of the oldest and most common methods for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent. wikipedia.orglibretexts.orgpharmaguideline.com Since this compound is a base, it can be reacted with a chiral acid, such as tartaric acid, mandelic acid, or camphorsulfonic acid, to form a pair of diastereomeric salts. wikipedia.orgpharmaguideline.com
These diastereomeric salts have different physical properties, including solubility in a given solvent. libretexts.orglibretexts.org This difference in solubility allows for their separation by fractional crystallization. wikipedia.org One of the diastereomeric salts will preferentially crystallize from the solution, leaving the other diastereomer dissolved. libretexts.org After separation by filtration, the desired enantiomer of the amine can be liberated from the salt by treatment with a base. wikipedia.org The success of this method depends on finding a suitable chiral resolving agent and crystallization solvent that provide a significant difference in the solubilities of the diastereomeric salts. nih.gov
Table 2: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type |
| (R,R)-Tartaric Acid | Chiral Acid |
| (S,S)-Tartaric Acid | Chiral Acid |
| (R)-Mandelic Acid | Chiral Acid |
| (S)-Mandelic Acid | Chiral Acid |
| (1R)-(-)-Camphor-10-sulfonic acid | Chiral Acid |
| (1S)-(+)-Camphor-10-sulfonic acid | Chiral Acid |
This table lists commonly used chiral acids for the resolution of racemic amines via diastereomeric salt crystallization.
Chromatographic Resolution on Chiral Stationary Phases
Chromatographic methods, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), are powerful techniques for the separation of enantiomers. aocs.orgchromatographyonline.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the racemic analyte. mdpi.comscielo.org.mx
The chiral selector, which is immobilized on the stationary phase support (e.g., silica (B1680970) gel), forms transient diastereomeric complexes with the enantiomers of the compound being separated. mdpi.com The differing stability of these complexes leads to different retention times on the chromatographic column, allowing for their separation. aocs.org
A wide variety of CSPs are commercially available, based on different types of chiral selectors such as polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, cyclodextrins, and Pirkle-type phases. chromatographyonline.commdpi.com The selection of the appropriate CSP and mobile phase is crucial for achieving successful enantioseparation. scielo.org.mx For the separation of 1-(2-Furyl)butylamine enantiomers, a CSP with a selector capable of hydrogen bonding, π-π interactions, and steric interactions would likely be effective.
Kinetic Resolution via Enzymatic or Catalytic Processes
Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer in the starting material and the formation of an enantiomerically enriched product. nih.govmdpi.com
Enzymes, such as lipases, are highly enantioselective catalysts and are widely used for the kinetic resolution of racemic alcohols and amines. orgosolver.comnih.govacs.org For a racemic amine like 1-(2-Furyl)butylamine, a lipase (B570770) could be used to selectively acylate one enantiomer in the presence of an acyl donor. For example, a lipase from Candida antarctica (CAL-B) is a well-known biocatalyst for such transformations. nih.gov This would result in an enantiomerically enriched unreacted amine and an enantiomerically enriched acylated amine, which can then be separated.
In addition to enzymatic methods, catalytic kinetic resolution using chiral metal complexes can also be employed. nih.gov These processes often involve the enantioselective oxidation or acylation of one of the enantiomers in the racemic mixture. A key advantage of kinetic resolution is the high enantioselectivity that can often be achieved. However, the maximum theoretical yield for the desired enantiomer is 50%, unless the unreacted enantiomer can be racemized and recycled. wikipedia.org
Table 3: Comparison of Chiral Resolution Techniques
| Technique | Principle | Advantages | Disadvantages |
| Diastereomeric Salt Crystallization | Formation and separation of diastereomeric salts with different solubilities. wikipedia.orglibretexts.org | Scalable, well-established technique. researchgate.net | Relies on trial-and-error for solvent and resolving agent selection; theoretical max yield of 50%. wikipedia.org |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. mdpi.comscielo.org.mx | High separation efficiency, applicable to a wide range of compounds. mdpi.com | Can be expensive for large-scale separations, requires specialized equipment. researchgate.net |
| Kinetic Resolution | Different reaction rates of enantiomers with a chiral catalyst or reagent. nih.govmdpi.com | High enantioselectivity often achievable. mdpi.com | Maximum theoretical yield of 50% for one enantiomer without a recycling process. wikipedia.org |
This table provides a comparative overview of the main techniques used for the resolution of racemic mixtures.
Chemical Reactivity and Transformational Utility of 1s 1 2 Furyl Butylamine
Reactions at the Butylamine (B146782) Moiety
The chemical behavior of (1S)-1-(2-Furyl)butylamine is characterized by the reactivity of its two primary functional groups: the butylamine side chain and the furan (B31954) ring. The amine group, in particular, serves as a versatile handle for a wide array of chemical transformations.
Nucleophilic Substitution Reactions
The lone pair of electrons on the nitrogen atom of the primary amine in this compound makes it a potent nucleophile. This characteristic allows it to readily participate in nucleophilic substitution reactions. For instance, it can react with alkyl halides, where the amine displaces a halide to form secondary amines. chemguide.co.uk This reaction proceeds via an SN2 mechanism, particularly with primary halogenoalkanes. chemguide.co.ukscience-revision.co.uk The initial reaction forms a secondary amine, which itself possesses a lone pair and can act as a nucleophile, potentially leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts if an excess of the alkyl halide is used. chemguide.co.ukblogspot.com To favor monosubstitution and the formation of the secondary amine, a large excess of the initial primary amine can be employed. mnstate.edu
The nucleophilicity of the amine is a fundamental aspect of its reactivity, enabling the formation of new carbon-nitrogen bonds, a crucial step in the synthesis of more complex molecules. science-revision.co.ukblogspot.com The general mechanism involves the attack of the amine's lone pair on the electrophilic carbon of the alkyl halide, leading to the expulsion of the halide ion. chemguide.co.uk
| Reactant 1 | Reactant 2 | Product Type | Key Feature |
|---|---|---|---|
| Primary Amine (e.g., this compound) | Alkyl Halide (e.g., Bromoethane) | Secondary Amine | Formation of a C-N bond via SN2 mechanism. chemguide.co.ukscience-revision.co.uk |
| Secondary Amine | Alkyl Halide | Tertiary Amine | Further alkylation of the amine. chemguide.co.uk |
| Tertiary Amine | Alkyl Halide | Quaternary Ammonium Salt | Formation of a positively charged nitrogen center. blogspot.com |
Amide and Imine Formation
The primary amine of this compound readily undergoes reactions with carboxylic acid derivatives and carbonyl compounds to form amides and imines, respectively. These reactions are fundamental in synthetic organic chemistry.
Amide Formation: Amides are synthesized by reacting the amine with carboxylic acids or their activated derivatives, such as acyl chlorides and acid anhydrides. blogspot.commnstate.edu The reaction with acyl chlorides is particularly rapid and efficient, proceeding through a nucleophilic addition-elimination mechanism. blogspot.com The amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate which then collapses, eliminating a chloride ion to yield the amide. blogspot.commnstate.edu The formation of an amide bond is a cornerstone of pharmaceutical chemistry. whiterose.ac.uk Catalytic methods for direct amide formation from carboxylic acids and amines are also of significant interest to improve atom economy. diva-portal.org Enzymes, such as lipase (B570770) from Candida antarctica (CAL-B), can also catalyze the aminolysis of esters to form amides. whiterose.ac.uk
Imine Formation: The reaction of this compound with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. libretexts.orglibretexts.org This acid-catalyzed reaction involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent dehydration of the carbinolamine, facilitated by protonation of the hydroxyl group, results in the formation of the C=N double bond of the imine. libretexts.orglibretexts.org The pH of the reaction is crucial; it should be mildly acidic (around 4-5) to facilitate both protonation of the carbonyl and prevent protonation of the amine nucleophile. libretexts.orgmasterorganicchemistry.com Reductive amination, where the initially formed imine is reduced in situ, is a powerful method for the synthesis of secondary amines. masterorganicchemistry.com
| Reactant 1 | Reactant 2 | Product | Reaction Conditions/Catalyst |
|---|---|---|---|
| This compound | Acyl Chloride | N-Substituted Amide | Typically requires a base to neutralize HCl byproduct. mnstate.edu |
| This compound | Carboxylic Acid | N-Substituted Amide | Often requires heat or a coupling agent (e.g., DCC). mnstate.eduluxembourg-bio.com |
| This compound | Aldehyde or Ketone | Imine (Schiff Base) | Acid-catalyzed, involves removal of water. libretexts.orglibretexts.org |
| This compound | Aldehyde or Ketone, then Reducing Agent | Secondary Amine | Reductive amination (e.g., using NaBH3CN). masterorganicchemistry.com |
Reduction and Oxidation Pathways
The butylamine moiety can undergo specific reduction and oxidation reactions, although these are generally less common than reactions at the nitrogen atom itself. Reductive amination, as mentioned, is a key transformation that involves the reduction of an intermediate imine. masterorganicchemistry.com This process is a cornerstone for synthesizing a wide variety of secondary and tertiary amines. masterorganicchemistry.comd-nb.info
Direct oxidation of the amine group can be complex. However, the furan ring is susceptible to oxidation. For instance, 2-(aminoalkyl)furans can be oxidized, often with singlet oxygen, to yield synthetically useful intermediates. thieme-connect.com The oxidation of the furan ring can lead to the formation of various products, including pyrrolizinones and indolizinones, depending on the reaction conditions and the sensitizer (B1316253) used. thieme-connect.com
Reactivity of the Furan Heterocycle
The furan ring in this compound is an electron-rich aromatic system, which dictates its reactivity, primarily towards electrophiles.
Electrophilic Aromatic Substitution Reactions
The furan ring readily undergoes electrophilic aromatic substitution (EAS) reactions. csic.es Due to the electron-donating nature of the oxygen atom, the ring is activated towards electrophilic attack, with a preference for substitution at the C5 position (the position adjacent to the oxygen and on the opposite side of the butylamine substituent) and to a lesser extent, the C3 position. libretexts.org The aminoalkyl group attached at the C2 position also influences the regioselectivity. The amino group itself is a strong activating group and an ortho-, para-director in benzene (B151609) systems. lkouniv.ac.inmasterorganicchemistry.com In the context of the furan ring, this activating nature further enhances the ring's reactivity towards electrophiles. libretexts.org
Common EAS reactions include halogenation, nitration, and Friedel-Crafts reactions. uci.edupressbooks.pub However, the high reactivity of the furan ring can sometimes lead to polysubstitution or ring-opening under harsh acidic conditions often employed in these reactions. lkouniv.ac.in
Cycloaddition Reactions Involving the Furan Ring
Furan can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. libretexts.org This reactivity allows for the construction of bicyclic systems. The electron-rich nature of the furan ring makes it a suitable diene for reaction with electron-deficient dienophiles. researchgate.net The presence of substituents on the furan ring can influence the rate and regioselectivity of the cycloaddition. For instance, 3-aminofurans have been shown to undergo facile Diels-Alder reactions with dienophiles like methyl acrylate. researchgate.net The resulting cycloadducts, often 7-oxabicyclo[2.2.1]heptene derivatives, can be valuable intermediates for further synthetic transformations. researchgate.net
| Reaction Type | Reagent | General Product | Key Feature |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Electrophile (e.g., Br2, HNO3) | Substituted Furan | Substitution typically occurs at the C5 position. libretexts.org |
| Diels-Alder Cycloaddition | Dienophile (e.g., Maleic anhydride) | 7-Oxabicyclo[2.2.1]heptene derivative | Furan acts as a 4π electron component. libretexts.org |
Ring Modification and Functionalization
The furan moiety within this compound is a versatile diene that readily participates in Diels-Alder reactions, a powerful tool for constructing complex molecular architectures. nih.govclockss.org This reactivity allows for the transformation of the furan ring into a 7-oxanorbornene structure, creating up to four new stereocenters in a single step. rsc.org The stereochemical outcome of these cycloadditions can be influenced by the chiral amine, leading to diastereoselective transformations. Research has shown that the Diels-Alder reaction of furan derivatives with dienophiles like maleimides can be steered to favor a specific product, which is crucial for applications in fine chemical and medicinal chemistry synthesis. rsc.org
The electron-rich nature of the furan ring makes it susceptible to electrophilic substitution, typically at the C5 position. mdpi.com This allows for the introduction of various functional groups, further expanding the synthetic utility of the molecule. Additionally, the furan ring can be involved in various metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl structures. semanticscholar.org These modifications of the furan ring are instrumental in creating diverse molecular scaffolds from a single chiral precursor.
A summary of representative ring modification reactions is presented below:
| Reaction Type | Reagents | Product Type | Ref. |
| Diels-Alder Cycloaddition | Maleimides | 7-oxanorbornene derivatives | rsc.org |
| Electrophilic Substitution | Electrophiles (e.g., Br₂) | 5-Substituted furan derivatives | mdpi.com |
| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst | 2-Aryl-furan derivatives | semanticscholar.org |
Strategic Role as a Chiral Building Block
This compound serves as a valuable chiral building block in asymmetric synthesis, providing a scaffold for the creation of a wide array of stereochemically defined molecules. acs.org Its utility stems from the presence of a stereogenic center and a reactive furan ring, which can be elaborated into various functional groups and heterocyclic systems. ontosight.ai
The primary amine functionality of this compound is a key reaction site for the synthesis of a multitude of chiral amine derivatives. Standard amine chemistry, such as acylation, alkylation, and reductive amination, can be employed to introduce a wide range of substituents. acs.orgd-nb.info For instance, reaction with acyl chlorides or anhydrides yields chiral amides, while reaction with aldehydes or ketones under reductive conditions produces secondary or tertiary amines. d-nb.info These transformations are often high-yielding and proceed with retention of stereochemistry at the chiral center.
The synthesis of more complex chiral amine derivatives, such as 1,2-diamines, has also been reported. nih.gov These methods often involve the coupling of the chiral amine with other nitrogen-containing fragments, sometimes mediated by transition metal catalysts. nih.gov The resulting chiral diamines are valuable ligands in asymmetric catalysis and key components of many biologically active molecules. nih.gov
The following table summarizes methods for synthesizing chiral amine derivatives:
| Reaction Type | Reagents | Product Class | Ref. |
| Acylation | Acyl chlorides, Anhydrides | Chiral amides | d-nb.info |
| Reductive Amination | Aldehydes, Ketones, Reducing agent | Chiral secondary/tertiary amines | d-nb.info |
| Copper-catalyzed α-addition | Ketimines, Aldimines | Chiral anti-1,2-diamine derivatives | nih.gov |
The furan ring of this compound is a precursor for the construction of more complex heterocyclic systems. semanticscholar.orgacs.org The Diels-Alder reaction, as previously mentioned, is a prime example, converting the furan into a bicyclic ether. clockss.orgrsc.org Subsequent ring-opening or rearrangement reactions of the resulting 7-oxanorbornene adducts can lead to a variety of substituted cyclohexanes and other carbocyclic and heterocyclic frameworks.
Furthermore, the furan ring can undergo transformations that lead to the formation of other five- or six-membered heterocycles. For example, cascade reactions involving the furan and other reagents can lead to the synthesis of pyrroles and other nitrogen-containing heterocycles. semanticscholar.org The versatility of the furan moiety, combined with the chirality of the amine, makes this compound a powerful tool for the stereocontrolled synthesis of complex heterocyclic targets.
Examples of heterocyclic systems synthesized from furan precursors:
| Starting Material Moiety | Reaction Type | Resulting Heterocycle | Ref. |
| Furan | Diels-Alder Reaction | 7-Oxanorbornene | clockss.orgrsc.org |
| Furan | Cascade Addition/Cyclization | Pyrrole | semanticscholar.org |
| Furan | Cycloaddition with 1,3-Butadiynes | Aromatic Heterocycles | researchgate.net |
The combination of the chiral amine and the furan ring in this compound allows it to serve as a precursor for a variety of stereodefined synthetic intermediates. The furan can be considered a masked 1,4-dicarbonyl compound, which can be unraveled under specific reaction conditions. This latent functionality, coupled with the existing stereocenter, provides a powerful strategy for the synthesis of acyclic and cyclic compounds with multiple stereocenters.
For example, oxidative cleavage of the furan ring can lead to the formation of chiral carboxylic acids or dicarbonyl compounds, which are versatile intermediates in their own right. These intermediates can then be further elaborated into more complex target molecules. The ability to transform the furan ring into other functional groups provides a significant advantage in synthetic planning, allowing for retrosynthetic disconnections that might not be immediately obvious.
| Furan Transformation | Resulting Intermediate | Potential Application |
| Oxidative Cleavage | Chiral carboxylic acids/dicarbonyls | Synthesis of natural products and pharmaceuticals |
| Diels-Alder/Ring Opening | Substituted cyclohexenols | Building blocks for complex carbocycles |
| Hydrogenation | Tetrahydrofuran derivatives | Synthesis of chiral ligands and solvents |
Advanced Spectroscopic Characterization and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the structure of molecules by observing the magnetic properties of atomic nuclei. For (1S)-1-(2-Furyl)butylamine, both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide comprehensive structural information.
High-resolution ¹H and ¹³C NMR spectra offer detailed insights into the chemical environment of each proton and carbon atom in the molecule.
The ¹H NMR spectrum of a related compound, furfurylamine, shows characteristic signals for the furan (B31954) ring protons and the aminomethyl group. For instance, in a study of a furfurylamine-zinc complex, the signals for the furan protons and the CH2 group were observed to shift upon complexation, indicating the involvement of the nitrogen's lone pair in coordination. researchgate.net While specific data for this compound is not detailed in the provided results, the principles of NMR analysis on similar furan-containing structures are well-established. mdpi.comiastate.eduresearchgate.net
The ¹³C NMR spectrum provides information on the carbon skeleton. Generally, carbon atoms adjacent to electronegative atoms like oxygen and nitrogen are deshielded and appear at higher chemical shifts. udel.edu The number of distinct signals in a ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms, which is a key indicator of molecular symmetry. udel.edu For this compound, one would expect distinct signals for the butyl chain carbons and the furan ring carbons.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: The following table is a generalized prediction based on typical chemical shifts for similar structural motifs and should be considered illustrative.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (CH-NH₂) | 3.5 - 4.0 | 50 - 55 |
| C2 (CH₂) | 1.4 - 1.7 | 35 - 40 |
| C3 (CH₂) | 1.2 - 1.5 | 20 - 25 |
| C4 (CH₃) | 0.8 - 1.0 | 10 - 15 |
| Furan C2' | - | 155 - 160 |
| Furan C3' | 6.2 - 6.4 | 105 - 110 |
| Furan C4' | 6.0 - 6.2 | 110 - 115 |
| Furan C5' | 7.2 - 7.4 | 140 - 145 |
| NH₂ | 1.5 - 2.5 (broad) | - |
This is an interactive table. Click on the headers to sort.
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assembling the molecular structure by establishing connectivity between atoms. ucl.ac.ukcam.ac.uk
A COSY spectrum reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of the butyl chain's proton network and its connection to the furan ring. cam.ac.uk Cross-peaks in the COSY spectrum would confirm the adjacency of protons on C1-C2, C2-C3, and C3-C4.
An HSQC spectrum correlates directly bonded protons and carbons (¹H-¹³C). amazonaws.com This technique is invaluable for unambiguously assigning the ¹³C signals based on the more easily assigned ¹H spectrum. amazonaws.comnih.gov For this compound, HSQC would link the proton signal at C1 to its corresponding carbon signal, and similarly for the other positions in the butyl chain and the furan ring. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish longer-range (2-3 bond) correlations, further solidifying the structural assignment. amazonaws.com
To distinguish between enantiomers, which have identical NMR spectra in an achiral solvent, chiral shift reagents can be employed. libretexts.org These are typically lanthanide complexes that are themselves chiral. libretexts.org When a chiral shift reagent is added to a racemic mixture of this compound and its (1R) enantiomer, it forms diastereomeric complexes that are no longer mirror images and will exhibit different NMR spectra. libretexts.org This allows for the differentiation and quantification of each enantiomer in a mixture. The Lewis acidic nature of the lanthanide reagent leads to complexation with the basic amine group, causing significant shifts in the proton signals of the substrate. libretexts.org
Chiroptical Spectroscopy for Enantiomeric Excess Determination
Chiroptical spectroscopy methods measure the differential interaction of chiral molecules with left and right circularly polarized light. These techniques are fundamental for determining the enantiomeric purity and absolute configuration of chiral compounds like this compound.
Polarimetry measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. mlsu.ac.intorontech.com This property is known as optical activity. mlsu.ac.inmasterorganicchemistry.com The measured rotation is expressed as the specific rotation, [α], which is a characteristic physical property of a chiral molecule under specific conditions (temperature, wavelength, solvent, and concentration). mlsu.ac.inmasterorganicchemistry.com
For this compound, the specific rotation would be a negative value (levorotatory), while its enantiomer, (1R)-1-(2-Furyl)butylamine, would have an equal but opposite positive value (dextrorotatory). masterorganicchemistry.com The magnitude of the measured optical rotation is directly proportional to the concentration of the chiral substance and the path length of the sample cell. researchgate.net Therefore, polarimetry is a straightforward method to determine the enantiomeric excess of a sample. rudolphresearch.com
Table 2: Principles of Optical Rotation Measurement
| Parameter | Description |
| Optical Activity | The ability of a chiral substance to rotate the plane of polarized light. mlsu.ac.in |
| Specific Rotation [α] | A standardized measure of optical rotation for a pure enantiomer. masterorganicchemistry.com |
| Observed Rotation (α) | The angle of rotation measured by the polarimeter. rudolphresearch.com |
| Enantiomeric Excess (ee) | The percentage of one enantiomer in excess of the other in a mixture. |
This is an interactive table. Click on the headers to sort.
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. columbia.edu The resulting CD spectrum is a plot of this differential absorption versus wavelength. The absolute configuration of a chiral molecule can often be determined by comparing its experimental CD spectrum to the spectrum predicted by theoretical calculations, such as time-dependent density functional theory (TD-DFT). cmu.edursc.org
The furan ring in this compound acts as a chromophore. The chiral center's influence on the electronic transitions of the furan chromophore gives rise to a characteristic CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the absolute configuration of the stereocenter. columbia.edu Vibrational Circular Dichroism (VCD), which measures circular dichroism in the infrared region, is another powerful technique used to assign the absolute configuration of chiral molecules, especially when electronic CD is not definitive. researchgate.net
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis. For this compound (C₈H₁₃NO), the molecular weight is 139.19 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 139. The fragmentation of this compound is dictated by the stability of the resulting carbocations and radical species. The primary fragmentation pathways are expected to involve the cleavage of bonds adjacent to the nitrogen atom (alpha-cleavage) and the furan ring.
Expected Fragmentation Patterns:
Alpha-Cleavage: The most significant fragmentation is anticipated to be the cleavage of the C-C bond between the chiral carbon and the propyl group. This results in the loss of a propyl radical (•C₃H₇), leading to a highly stable, resonance-delocalized furfurylaminium cation at m/z 96. This fragment is often the base peak in the spectrum due to its stability.
Furan Ring Fragmentation: The furan moiety itself can undergo characteristic fragmentation, typically involving the loss of CO (carbon monoxide) and C₂H₂O fragments, leading to smaller, characteristic ions.
Butyl Chain Fragmentation: The butyl chain can undergo cleavage at various points, leading to the loss of smaller alkyl radicals and producing a series of peaks in the lower mass range. For instance, the loss of an ethyl radical would yield a fragment at m/z 110.
McLafferty Rearrangement: A gamma-hydrogen transfer from the butyl chain to the furan oxygen or the amine nitrogen could potentially occur, though alpha-cleavage is generally more favorable for amines.
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion and its fragments with high precision (typically to four or more decimal places). This allows for the unambiguous determination of the elemental formula. For this compound, HRMS would confirm the elemental composition of C₈H₁₃NO by measuring the exact mass of the molecular ion.
Table 1: Predicted Mass Spectrometry Data for this compound
| m/z (Predicted) | Ion Formula | Identity/Origin |
|---|---|---|
| 139 | [C₈H₁₃NO]⁺ | Molecular Ion (M⁺) |
| 96 | [C₅H₆NO]⁺ | [M - C₃H₇]⁺; Alpha-cleavage |
| 81 | [C₅H₅O]⁺ | Furfuryl cation from cleavage |
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to a molecule's vibrational transitions. wpmucdn.com For this compound, a primary amine, characteristic absorption bands are expected. wpmucdn.com
N-H Vibrations: As a primary amine, it will exhibit two distinct N-H stretching bands in the 3500-3200 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. wpmucdn.com An N-H bending (scissoring) vibration is expected around 1650-1580 cm⁻¹.
C-H Vibrations: The spectrum will show C-H stretching vibrations from the furan ring (aromatic C-H, >3000 cm⁻¹) and the butyl chain (aliphatic C-H, <3000 cm⁻¹).
Furan Ring Vibrations: The furan ring will have characteristic C=C stretching absorptions around 1600-1450 cm⁻¹ and C-O-C stretching near 1250 cm⁻¹ and 1050 cm⁻¹.
C-N Vibration: The C-N stretching vibration typically appears in the 1250-1020 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy is an inelastic scattering technique that provides information on vibrational modes based on changes in polarizability. westmont.edu It is particularly sensitive to symmetric vibrations and bonds within non-polar environments.
Symmetric Vibrations: The symmetric N-H stretch, while present, is often weaker in Raman spectra compared to IR. However, the symmetric breathing modes of the furan ring are typically strong and sharp.
C=C and C-C Bonds: The C=C bonds of the furan ring will produce strong Raman signals in the 1600-1450 cm⁻¹ range. The C-C stretching vibrations of the alkyl chain will also be visible.
Complementarity to IR: Water is a weak Raman scatterer, making Raman spectroscopy advantageous for analyzing aqueous solutions, whereas water's strong IR absorption can obscure spectral regions. horiba.com
Table 2: Predicted Vibrational Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Technique(s) |
|---|---|---|
| ~3400 & ~3300 | N-H Asymmetric & Symmetric Stretch | IR (strong), Raman (weak) |
| ~3120 | =C-H (Furan) Stretch | IR (medium), Raman (strong) |
| 2960-2870 | C-H (Alkyl) Stretch | IR (strong), Raman (strong) |
| ~1620 | N-H Bending (Scissoring) | IR (medium) |
| 1580-1450 | C=C (Furan) Ring Stretch | IR (medium-strong), Raman (strong) |
| 1260-1000 | C-O-C & C-N Stretch | IR (strong), Raman (medium) |
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the excitation of electrons from bonding or non-bonding orbitals to anti-bonding orbitals (e.g., π → π* and n → π* transitions). libretexts.org The furan ring in this compound acts as a chromophore.
Furan itself exhibits strong absorption below 220 nm due to π → π* transitions. The presence of the butylamine (B146782) substituent, an auxochrome, is expected to cause a bathochromic shift (shift to longer wavelength) and a hyperchromic effect (increase in absorption intensity). The non-bonding electrons on the nitrogen atom can participate in n → π* transitions, which typically appear as a weaker absorption band at a longer wavelength than the π → π* transitions. The exact position of the absorption maximum (λ_max) is solvent-dependent.
Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has absorbed photons. Many aromatic compounds, including furan derivatives, are known to be fluorescent. researchgate.net The process involves excitation to a singlet excited state (S₁) followed by radiative decay back to the ground state (S₀).
Table 3: Predicted Electronic Spectroscopy Data for this compound
| Spectroscopic Parameter | Predicted Value/Range | Transition Type |
|---|---|---|
| UV Absorption (λ_max) | 220-250 nm | π → π* |
| Molar Absorptivity (ε) | Medium to High | - |
| Fluorescence Excitation (λ_ex) | Corresponds to λ_max | S₀ → S₁ |
Emerging Research Avenues and Methodological Advancements
Innovations in Asymmetric Catalysis for Furan-Containing Chiral Amines
The cornerstone of producing enantiopure amines is asymmetric catalysis, a field that has witnessed an explosion of innovation. mdpi.com The development of novel catalytic systems—spanning transition metals, enzymes, and small organic molecules—is enabling more efficient and highly selective syntheses of chiral amines, including those with furan (B31954) moieties. nih.govfrontiersin.org
Recent breakthroughs are largely driven by the design of new chiral ligands and catalysts that can effectively control the stereochemical outcome of a reaction. nih.govmdpi.com In transition metal catalysis, asymmetric hydrogenation (AH) of imines is one of the most direct and atom-economical strategies to obtain chiral amines. nih.govacs.org For furan-containing substrates, which can be challenging, specialized catalysts have been developed. For instance, iridium complexes with specific chiral ligands have shown high efficacy in the asymmetric hydrogenation of N-alkyl α-aryl furan-containing imines. acs.org The choice of ligand is critical, as it creates the chiral environment necessary to favor the formation of one enantiomer over the other.
Biocatalysis has also emerged as a powerful and sustainable alternative. wiley.com Enzymes such as transaminases (ATAs), imine reductases (IREDs), and amine dehydrogenases (AmDHs) operate under mild conditions and exhibit exceptional levels of enantio-, regio-, and chemoselectivity. nih.govacs.org Protein engineering and directed evolution have expanded the substrate scope of these enzymes, making them suitable for non-natural substrates like furan-based ketones and imines to produce the desired chiral amines. nih.gov For example, engineered transaminases can be used for the asymmetric synthesis of chiral amines from prochiral ketones, a process that can be driven to completion by removing byproducts or using "smart" amine donors. wiley.comnih.gov
Organocatalysis, which uses small, metal-free chiral organic molecules, represents a third major pillar. chiralpedia.com Chiral primary amines and phosphoric acids have been successfully employed as catalysts in various asymmetric transformations to produce chiral amines. mdpi.comrsc.org These catalysts are often more stable, less toxic, and more readily available than their metal-based counterparts.
| Catalysis Type | Catalyst Example | Reaction Type | Typical Enantiomeric Excess (ee) | Advantages | Challenges |
|---|---|---|---|---|---|
| Transition Metal Catalysis | Iridium/Chiral Phosphine (B1218219) Ligand Complexes acs.org | Asymmetric Hydrogenation of Imines nih.gov | >95% | High efficiency, broad substrate scope, high turnover numbers. nih.gov | Potential for heavy metal contamination, cost of precious metals, sensitivity to air/moisture. |
| Biocatalysis | Engineered ω-Transaminases (ω-TAs) wiley.com | Asymmetric Reductive Amination wiley.com | >99% | Exceptional selectivity, mild reaction conditions (aqueous, room temp.), sustainable. nih.govrsc.org | Limited substrate scope for native enzymes, potential for enzyme inhibition, equilibrium limitations. nih.govresearchgate.net |
| Organocatalysis | Chiral Phosphoric Acids (CPAs) mdpi.com | Friedel-Crafts Alkylation of Furans mdpi.com | 90-99% | Metal-free, stable, readily available, lower toxicity. chiralpedia.com | Higher catalyst loading sometimes required, may have narrower substrate scope than metal catalysts. |
Continuous Flow Chemistry Applications in Stereoselective Synthesis
Continuous flow chemistry is revolutionizing the synthesis of active pharmaceutical ingredients (APIs) and their intermediates by offering significant advantages over traditional batch processing. nih.govnih.gov In a flow system, reactants are continuously pumped through a reactor, allowing for precise control over parameters like temperature, pressure, and reaction time. whiterose.ac.uk This enhanced control often leads to higher yields, improved selectivity, and greater safety, particularly for highly exothermic or hazardous reactions. nih.govwhiterose.ac.uk
For stereoselective synthesis, flow chemistry enables the maintenance of optimal conditions that favor the desired stereoisomer, minimizing the formation of impurities. The technology is particularly well-suited for catalytic reactions. Immobilized catalysts, including enzymes or chiral metal complexes, can be packed into a column (a packed-bed reactor), allowing the reaction mixture to flow through. nih.govwhiterose.ac.uk This setup simplifies catalyst separation and reuse, a significant advantage for expensive chiral catalysts. rsc.org
The application of flow chemistry has been demonstrated in the synthesis of various chiral amines. For example, the enzymatic kinetic resolution of a chiral primary amine has been studied in a continuous packed-bed reactor, achieving high product enantiomeric excess (ee) with a residence time of only a few minutes. whiterose.ac.uk Multi-step syntheses can also be "telescoped" into a single, uninterrupted flow sequence, eliminating the need to isolate and purify intermediates. nih.gov This approach has been used to produce chiral API intermediates, such as rolipram, in good yield through a sequence of catalyzed reactions in flow. nih.gov Recent work has also demonstrated the safe and robust continuous flow synthesis of nitrofuran pharmaceuticals, showcasing the technology's suitability for handling delicate furan-based structures. researchgate.netnih.gov
| Parameter | Traditional Batch Reactor | Continuous Flow Reactor | Key Advantage of Flow |
|---|---|---|---|
| Heat Transfer | Limited by surface-area-to-volume ratio, can lead to hot spots. | Superior, due to high surface-area-to-volume ratio of small channels. nih.gov | Enhanced safety and selectivity for exothermic reactions. whiterose.ac.uk |
| Mass Transfer | Can be inefficient, especially in multiphasic systems. | Highly efficient mixing and interfacial contact. amt.uk | Faster reaction rates and higher yields. |
| Scalability | Complex, often requires re-optimization. | Simpler, achieved by running the system for longer or using parallel reactors ("scaling out"). nih.gov | Faster transition from laboratory to production scale. |
| Productivity | Limited by batch cycle time. | Continuous output, leading to higher productivity over time. nih.gov | Increased throughput for manufacturing. |
| Catalyst Handling | Separation can be difficult (for homogeneous catalysts). | Facilitates use of immobilized catalysts in packed-bed reactors for easy separation and reuse. whiterose.ac.uk | Improved process sustainability and cost-effectiveness. |
Integration of Machine Learning in Reaction Prediction and Optimization
The traditional "trial-and-error" approach to developing stereoselective reactions is time-consuming and resource-intensive. researchgate.netresearchgate.net The integration of machine learning (ML) and artificial intelligence (AI) is poised to transform this paradigm by enabling the prediction of reaction outcomes and the optimization of reaction conditions. nih.govpreprints.org
ML models can be trained on large datasets of chemical reactions to identify complex relationships between inputs (e.g., substrates, catalysts, solvents, temperature) and outputs (e.g., yield, enantioselectivity). researchgate.netbohrium.com For asymmetric catalysis, algorithms like Random Forest, Support Vector Regression, and Gaussian Mixture Models can quantitatively predict the enantiomeric excess of a reaction. researchgate.netbohrium.comarxiv.org This predictive power allows chemists to screen thousands of potential reaction conditions in silico, identifying the most promising candidates for experimental validation and significantly accelerating the discovery of optimal synthetic routes. researchgate.netarxiv.org
| ML Application | Methodology / Algorithm | Input Data Features | Predicted Output / Goal | Impact on Synthesis |
|---|---|---|---|---|
| Stereoselectivity Prediction | Random Forest, Support Vector Regression (SVR), LASSO. researchgate.netbohrium.com | Molecular descriptors of reactants, catalyst structure, solvent properties, temperature. bohrium.com | Enantiomeric excess (ee) or enantiomeric ratio (er). researchgate.net | Reduces trial-and-error experimentation by prioritizing high-selectivity conditions. researchgate.net |
| Reaction Optimization | Bayesian Optimization, Reinforcement Learning. preprints.orgbohrium.com | Reaction parameters (concentration, time, catalyst loading). | Optimized yield and selectivity. preprints.org | Automates and accelerates the fine-tuning of reaction conditions for industrial-scale production. technologynetworks.com |
| Retrosynthetic Analysis | Transformer-based models, Rule-based systems. pharmafeatures.com | Target molecule structure. | Feasible synthetic pathways and precursor molecules. pharmafeatures.com | Aids in the discovery of novel and efficient synthetic routes to complex molecules. |
| Enzyme Engineering | Molecular Docking, Protein Structure Prediction (e.g., AlphaFold). nih.gov | Amino acid sequence, substrate structure. | Enzyme-substrate binding affinity, identification of key residues for mutation. nih.gov | Guides the creation of custom biocatalysts with enhanced performance for specific transformations. nih.gov |
Development of Advanced In-Situ Spectroscopic Monitoring Techniques
A deep understanding of reaction mechanisms is crucial for optimizing stereoselective transformations. nih.gov Advanced in-situ spectroscopic techniques allow chemists to monitor reactions in real-time, providing a window into the dynamic processes occurring at the molecular level. youtube.com These methods can identify transient intermediates, track the concentration of reactants and products, and probe the state of the catalyst as the reaction progresses, all without disturbing the system. acs.org
Several powerful in-situ techniques are being applied to study asymmetric catalysis:
Infrared (IR) and Raman Spectroscopy: Techniques like Attenuated Total Reflection (ATR)-IR and in-situ Raman can monitor the vibrational modes of molecules, allowing for the tracking of functional group transformations and the identification of key catalytic species. acs.orgresearchgate.net Shell-Isolated Nanoparticle-Enhanced Raman Spectroscopy (SHINERS) is a particularly sensitive method for studying species adsorbed on the surface of heterogeneous catalysts. researchgate.net
Mass Spectrometry (MS): In-situ high-resolution mass spectrometry can detect and identify short-lived reaction intermediates and catalyst complexes, providing direct evidence for proposed mechanistic pathways. nih.gov This has been used to elucidate the complex mechanism of reactions like Soai's asymmetric autocatalysis. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR allows for the continuous monitoring of all NMR-active species in the reaction mixture, providing detailed kinetic and structural information.
By combining the data from these techniques with kinetic modeling, researchers can build a comprehensive picture of a reaction's mechanism. This knowledge is invaluable for rationally designing more efficient and selective catalysts and for optimizing reaction conditions to maximize the yield of the desired enantiomer in the synthesis of compounds like (1S)-1-(2-Furyl)butylamine.
| Technique | Information Provided | Application in Asymmetric Synthesis |
|---|---|---|
| In-Situ IR/Raman Spectroscopy acs.orgresearchgate.net | Real-time concentration of reactants/products, catalyst structural changes, identification of surface-adsorbed species. | Monitoring catalyst activation/deactivation, studying catalyst-substrate interactions, optimizing reaction endpoints. acs.org |
| In-Situ Mass Spectrometry nih.gov | Detection and identification of transient intermediates and catalyst-substrate complexes. | Elucidating complex reaction mechanisms, confirming proposed catalytic cycles. nih.gov |
| In-Situ NMR Spectroscopy | Quantitative concentration profiles of all soluble species, structural information on intermediates. | Detailed kinetic analysis, determining reaction orders, identifying resting states of catalysts. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
